(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Similar compounds have shown activity againstStaphylococcus aureus and have been involved in excited-state intramolecular proton transfer (ESIPT) reactions
Mode of Action
It is suggested that it may involve excited-state hydrogen bonds and proton transfers . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
It is known that similar compounds can affect theproton transfer process and have anti-Staphylococcus aureus and anti-biofilm properties
Result of Action
Similar compounds have shown to haveanti-Staphylococcus aureus and anti-biofilm properties , suggesting that this compound may also have antimicrobial effects. Additionally, it may affect the excited-state intramolecular proton transfer (ESIPT) reactions , which could have implications in optoelectronics and analytical tools.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent polarity can affect the excited-state hydrogen bonds and proton transfers
Preparation Methods
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-allyl-4-methoxybenzothiazole with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Comparison with Similar Compounds
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide can be compared with other benzothiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound also exhibits significant biological activities and is used in the development of organic materials.
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial properties, this compound is structurally similar but has different substituents that affect its activity and applications.
Properties
IUPAC Name |
4-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-12-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(22)13-8-10-14(23-2)11-9-13/h4-11H,1,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVGNHINVZWKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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